5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Description
5-(3-Aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a 1,3-diazinane-2,4-dione core substituted with a 3-aminophenyl group and a carbohydrate-derived oxolane moiety. This structural complexity suggests applications in medicinal chemistry, particularly as a nucleoside analog or enzyme inhibitor.
Properties
Molecular Formula |
C15H19N3O5 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H19N3O5/c16-9-3-1-2-8(4-9)10-6-18(15(22)17-14(10)21)13-5-11(20)12(7-19)23-13/h1-4,10-13,19-20H,5-7,16H2,(H,17,21,22)/t10?,11-,12+,13+/m0/s1 |
InChI Key |
RNNZFELZOQMLIW-FJAVPRTDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C3=CC(=CC=C3)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C3=CC(=CC=C3)N)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the aminophenyl precursor, followed by the formation of the diazinane ring through cyclization reactions. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are optimized based on the desired transformation, with careful control of temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving aminophenyl and diazinane groups.
Medicine: Researchers explore its potential as a therapeutic agent, given its unique structure and reactivity.
Industry: The compound finds applications in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The aminophenyl group can bind to various enzymes and receptors, modulating their activity. The diazinane ring may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocycles, including pyrazoles, pyrimidines, and oxazinanes. Key comparisons are outlined below:
Biological Activity
5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes an aminophenyl group and a diazinane core, which may interact with various biological targets. Preliminary studies suggest that it could exhibit anti-inflammatory and antimicrobial properties, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure can be described as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₅ |
| Molecular Weight | 319.33 g/mol |
| CAS Number | 83866-19-7 |
| IUPAC Name | 5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
The biological activity of this compound is believed to arise from its ability to interact with specific enzymes and receptors. The aminophenyl group may facilitate binding to various molecular targets, potentially modulating their activity. This interaction could lead to significant biological effects such as:
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammation pathways.
- Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds within the same structural class. Notable findings include:
- Anti-inflammatory Activity : A study demonstrated that compounds with similar diazinane structures exhibited significant inhibition of nitric oxide production in macrophages, suggesting potential anti-inflammatory properties.
- Antimicrobial Testing : Research on related aminophenyl derivatives indicated effectiveness against Gram-positive bacteria, highlighting the potential for developing antimicrobial agents based on this scaffold.
- Mechanistic Studies : Investigations into the binding affinity of related compounds to specific receptors have shown promising results in modulating receptor activity, which could translate into therapeutic applications.
Comparative Analysis
To better understand the uniqueness of 5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-Amino-5-(4-aminophenyl)-1-((2R,3R,4S,5R)-... | C₁₅H₁₈N₄O₅ | Anti-inflammatory; Antimicrobial |
| 5-Dec-1-ynyl-1-[...]-pyrimidine-2,4-dione | C₁₉H₂₈N₂O₅ | Anticancer; Antimicrobial |
| 1-[...]-hydroxy-[...]-oxolane | C₁₂H₁₈N₂O₄ | Antioxidant; Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
